molecular formula C10H7IO3S B15230961 Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate

Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate

Cat. No.: B15230961
M. Wt: 334.13 g/mol
InChI Key: PJPTTZDNEIDTDS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide, potassium sulfide, and elemental sulfur . Major products formed from these reactions include substituted thiophenes and benzo[b]thiophenes .

Mechanism of Action

Biological Activity

Methyl 3-hydroxy-4-iodobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzo[b]thiophene core, which is known for its ability to interact with various biological targets. The presence of the hydroxyl and iodide groups enhances its reactivity and biological profile.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the benzo[b]thiophene skeleton : This is often achieved through cyclization reactions involving thiophenes and appropriate aryl halides.
  • Iodination : The introduction of the iodine atom can be performed using iodine monochloride or other iodinating agents.
  • Esterification : The carboxylic acid group is converted into a methyl ester, enhancing solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophenes exhibit notable antimicrobial properties. For instance, compounds related to this compound have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for these compounds have been reported as follows:

CompoundMIC (µg/mL)Bacterial Strain
II.b4S. aureus (ATCC 29213)
II.b8MRSA (SF8300)
II.b16Daptomycin-resistant S. aureus

These findings suggest that modifications to the benzo[b]thiophene structure can significantly enhance antibacterial activity, making it a promising scaffold for drug development .

Cytotoxicity and Anticancer Potential

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. Studies have shown that certain derivatives can inhibit the growth of neoplastic cells by inducing apoptosis through mechanisms such as histone deacetylase inhibition. For example, compounds similar to this class have been effective in treating various cancers by promoting cell cycle arrest and differentiation .

Case Study : A study demonstrated that a related compound exhibited IC50 values in the low micromolar range against A549 lung adenocarcinoma cells, indicating significant potential for further development as an anticancer agent .

Safety and Toxicity

While exploring its biological activity, it is crucial to consider safety profiles. Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate has been classified with warnings for acute toxicity upon ingestion and skin irritation upon contact. This necessitates careful handling and further toxicological assessments before clinical applications .

Properties

Molecular Formula

C10H7IO3S

Molecular Weight

334.13 g/mol

IUPAC Name

methyl 3-hydroxy-4-iodo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7IO3S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4,12H,1H3

InChI Key

PJPTTZDNEIDTDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2I)O

Origin of Product

United States

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